molecular formula C14H16N2O3 B15265170 Methyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Methyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B15265170
M. Wt: 260.29 g/mol
InChI Key: KDGQQPGVQJPSFX-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazole-derived compound featuring a 2,5-dimethylphenyl substituent at the 2-position of the pyrazolone ring and a methyl acetate group at the 4-position. Pyrazolone derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic properties.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

methyl 2-[2-(2,5-dimethylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C14H16N2O3/c1-9-4-5-10(2)12(6-9)16-14(18)11(8-15-16)7-13(17)19-3/h4-6,8,15H,7H2,1-3H3

InChI Key

KDGQQPGVQJPSFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C(=CN2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final product is obtained by esterification with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazoles or aromatic compounds.

Scientific Research Applications

Methyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships provide insights into its mechanism of action.

Comparison with Similar Compounds

Structural and Substituent Variations

Key Observations:
  • Substituent Effects: Electron-Donating Groups (e.g., 2,5-dimethylphenyl in the target compound): Increase steric bulk and may enhance π-π stacking interactions.
  • Ester vs. Amide Functional Groups :
    • Methyl/ethyl esters (target compound and ) improve membrane permeability due to higher lipophilicity.
    • Acetamide derivatives (e.g., ) enable hydrogen bonding, influencing crystal packing (e.g., dimerization via N–H⋯O interactions) and solubility.

Conformational and Crystallographic Differences

  • Fluorinated analogs () likely exhibit smaller dihedral distortions due to reduced steric bulk compared to dimethyl or dichloro substituents.
  • Hydrogen Bonding: Acetamide derivatives form robust R²²(10) dimers , whereas ester analogs lack N–H donors, relying on weaker interactions like C–H⋯O or van der Waals forces.

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